![molecular formula C26H27ClN10O2S B2506560 8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione CAS No. 674338-32-0](/img/no-structure.png)

8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

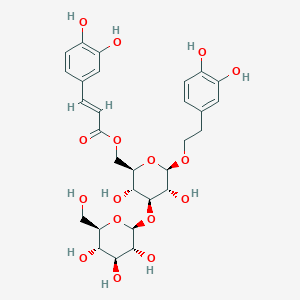

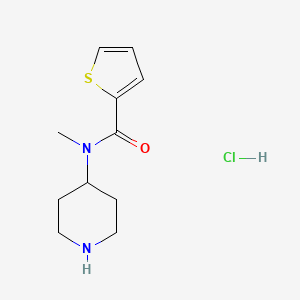

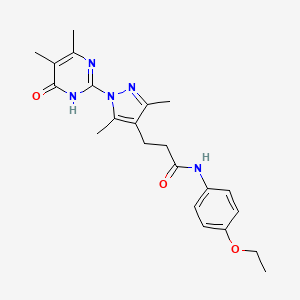

8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione is a useful research compound. Its molecular formula is C26H27ClN10O2S and its molecular weight is 579.08. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research into compounds with the core structure of purine-2,6-dione derivatives has been conducted to explore their potential biological activities. Various derivatives have been synthesized and tested for activities such as antiasthmatic, antihistaminic, anticonvulsant, cardiovascular, and antiproliferative effects against cancer cells.

- Antiasthmatic Agents : Synthesis of xanthene derivatives aiming at developing antiasthmatic agents has shown significant activity, indicating the potential of purine derivatives in treating respiratory conditions (Bhatia et al., 2016).

- Antihistaminic Activity : Derivatives evaluated for antihistaminic activity demonstrated potential in inhibiting histamine-induced bronchospasm and passive cutaneous anaphylaxis, highlighting their therapeutic potential in allergy treatments (Pascal et al., 1985).

- Anticonvulsant Properties : Some derivatives have been synthesized and evaluated for their anticonvulsant activity, offering promising results in models of seizures, which suggests the utility of these compounds in the treatment of epilepsy (Obniska et al., 2010).

- Cardiovascular Activity : Research on derivatives for cardiovascular activities, including antiarrhythmic and hypotensive effects, indicates a potential application in the treatment of heart conditions (Chłoń-Rzepa et al., 2004).

- Antiproliferative Effects : Investigations into the antiproliferative effects of derivatives against cancer cells, particularly breast cancer cells, reveal their potential as anticancer agents (Yurttaş et al., 2014).

Mechanism of Action

Target of Action

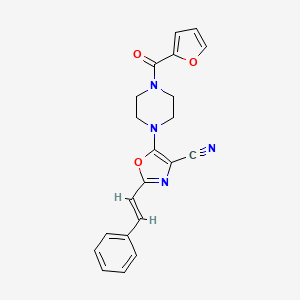

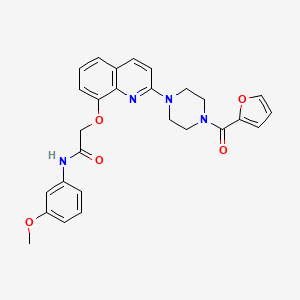

The compound contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to interact with various biological targets . Piperazine derivatives have been found to exhibit a wide range of biological activities, including antihistaminic, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Given the broad range of activities associated with piperazine derivatives, it’s likely that multiple pathways could be involved .

Pharmacokinetics

Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance . .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For instance, certain storage conditions may be necessary to maintain the compound’s stability .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of a piperazine derivative with a purine derivative, followed by the addition of a tetrazole-containing thiol to the resulting intermediate.", "Starting Materials": [ "3-chlorophenylpiperazine", "3-methyl-7-bromo-8-nitro-purine-2,6-dione", "1-phenyltetrazole-5-thiol" ], "Reaction": [ "The 3-chlorophenylpiperazine is reacted with sodium hydride in DMF to form the corresponding sodium salt.", "The 3-methyl-7-bromo-8-nitro-purine-2,6-dione is reduced with palladium on carbon and hydrogen gas to form the corresponding 7-amino-purine-2,6-dione.", "The sodium salt of the piperazine derivative is added to the 7-amino-purine-2,6-dione in DMF, and the resulting mixture is heated to form the intermediate.", "The tetrazole-containing thiol is added to the intermediate in DMF, and the resulting mixture is heated to form the final product." ] } | |

CAS No. |

674338-32-0 |

Molecular Formula |

C26H27ClN10O2S |

Molecular Weight |

579.08 |

IUPAC Name |

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione |

InChI |

InChI=1S/C26H27ClN10O2S/c1-33-22-21(23(38)29-25(33)39)36(11-6-16-40-26-30-31-32-37(26)19-8-3-2-4-9-19)24(28-22)35-14-12-34(13-15-35)20-10-5-7-18(27)17-20/h2-5,7-10,17H,6,11-16H2,1H3,(H,29,38,39) |

InChI Key |

BPCZVBDLFLUEII-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCCSC5=NN=NN5C6=CC=CC=C6 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2506485.png)